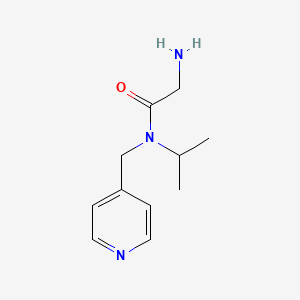

2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide

Description

Contextualization within Amide-Based Heterocyclic Chemistry Research

Amide-based heterocyclic compounds are a cornerstone of modern medicinal chemistry, with research in this area continually expanding. asiaresearchnews.comrsc.org The amide bond is a prevalent feature in numerous biologically active molecules and pharmaceuticals, valued for its stability and ability to participate in hydrogen bonding. rsc.org When incorporated into a heterocyclic system, the resulting molecules often exhibit a diverse range of pharmacological properties. researchgate.net Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the structure of many natural products and synthetic drugs. The field of amide-based heterocyclic chemistry focuses on the synthesis, characterization, and application of these hybrid molecules, with a significant emphasis on their potential as therapeutic agents. jmchemsci.commdpi.com

The development of novel synthetic methodologies to create diverse and complex amide-based heterocycles is a major focus of current research. rsc.org Efficient and sustainable methods for amide bond formation are continuously being explored, including advancements in electrosynthesis and visible-light photoredox catalysis. rsc.orgnih.gov These innovations allow for the rapid generation of libraries of compounds for biological screening, accelerating the drug discovery process. rsc.org

Significance of Pyridine (B92270) and Acetamide (B32628) Scaffolds in Contemporary Medicinal Chemistry

Similarly, the acetamide group (-NHCOCH3) is a fundamental functional group in medicinal chemistry. patsnap.comarchivepp.com It is the simplest amide derived from acetic acid and can be found in a wide range of pharmaceuticals. patsnap.com The acetamide moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding, contributing to the binding affinity of a molecule to its biological target. patsnap.com Derivatives of acetamide have been investigated for a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties. patsnap.com The N-substituted acetamides, in particular, have shown promise in inhibiting specific enzymes associated with various diseases. patsnap.com

The combination of a pyridine ring and an acetamide scaffold within a single molecule, as seen in 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, presents an interesting framework for the exploration of new biological activities. The interplay between the heterocyclic pyridine core and the flexible acetamide side chain can lead to unique three-dimensional structures that may interact with biological targets in novel ways.

Historical and Current Research Trajectories for Related Chemical Entities

While specific research on 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide is limited, the broader classes of compounds to which it belongs have been the subject of extensive investigation.

Historically, the synthesis and exploration of pyridine derivatives have been a central theme in medicinal chemistry. Early research focused on naturally occurring pyridine alkaloids and their modifications. rsc.org The discovery of the biological activities of simple pyridine derivatives, such as nicotinic acid (a form of vitamin B3), spurred further interest in this scaffold. lifechemicals.com Over the years, the development of synthetic methods has allowed for the creation of a vast library of substituted pyridines with a wide range of pharmacological effects, from cardiovascular to anti-infective properties. sarchemlabs.comnih.gov

Current research on pyridine-containing compounds continues to be a vibrant area. A recent analysis of FDA-approved drugs from 2014 to 2023 revealed that 54 new drugs contained a pyridine ring, with a significant number being anticancer and central nervous system agents. nih.gov This highlights the ongoing importance of this scaffold in addressing contemporary health challenges. Modern research often focuses on the development of highly selective kinase inhibitors, many of which feature a pyridine core. acs.org

Research on acetamide derivatives has also evolved significantly. Early studies often utilized acetamide as a solvent or in industrial processes. patsnap.com However, its potential in medicinal chemistry was soon recognized. patsnap.com Current research on N-substituted acetamides is particularly active, with studies exploring their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.gov For instance, novel N,N-disubstituted pyrazolopyrimidine acetamides have been synthesized and shown to have a high affinity for the translocator protein (TSPO), a target for molecular imaging and therapy in neuroinflammatory and neurodegenerative diseases. nih.gov

The synthesis of "pyridine clubbed acetamides" has been explored, with studies describing the N-alkylation of amino pyridines to generate compounds that are then evaluated for antimicrobial and anti-inflammatory activities. researchgate.net These studies demonstrate the general interest in combining these two key pharmacophores to create novel bioactive molecules.

A recent study detailed the synthesis and characterization of a copper(II) complex of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide. nih.gov While structurally different from the subject of this article, it highlights the ongoing interest in synthesizing and evaluating the biological potential of complex molecules containing both pyridine and acetamide moieties. The table below summarizes some research findings on related N-substituted acetamide derivatives.

| Compound Class | Research Focus | Key Findings |

| N,N-disubstituted pyrazolopyrimidine acetamides | Translocator protein (TSPO) ligands for neuroinflammation imaging and therapy. | Several novel compounds exhibited significantly increased binding affinity and suitable lipophilicity compared to existing ligands. nih.govresearchgate.net |

| Pyridine clubbed acetamides | Antimicrobial and anti-inflammatory agents. | Some synthesized compounds were found to be more active than reference drugs in in-vitro and in-vivo studies. researchgate.net |

| 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide copper(II) complex | Synthesis, characterization, and computational studies. | The ligand was found to be tridentate, and the complex was suggested to have a distorted octahedral structure. nih.gov |

| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Antifungal agents. | The synthesized compounds showed better antifungal activity than the reference drug fluconazole (B54011) against Candida albican and Aspergillus niger. researchgate.net |

Identification of Underexplored Research Avenues for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide

Given the limited direct research on 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, several avenues for future investigation can be identified. A primary and fundamental area of underexplored research is the comprehensive biological screening of this specific compound. Its structural motifs, the pyridine ring and the N-substituted acetamide group, are independently associated with a wide range of pharmacological activities, yet the combined effect in this particular arrangement has not been thoroughly investigated.

A systematic in vitro screening against a diverse panel of biological targets would be a logical first step. This could include assays for:

Anticancer activity: Given that many pyridine derivatives are kinase inhibitors and show cytotoxic effects against various cancer cell lines. rsc.org

Antimicrobial activity: Both pyridine and acetamide derivatives have demonstrated antibacterial and antifungal properties. researchgate.netresearchgate.net

Central Nervous System (CNS) activity: The pyridine scaffold is present in numerous CNS-active drugs. nih.gov

Anti-inflammatory activity: Related pyridine-acetamide hybrids have shown potential in this area. researchgate.net

Furthermore, the development and optimization of a synthetic route for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide would be a valuable contribution. While likely accessible through standard amide coupling reactions, a detailed study to improve yield and purity would be beneficial for producing the quantities needed for extensive biological evaluation.

Structure-activity relationship (SAR) studies represent another significant underexplored avenue. By synthesizing and testing a series of analogues with modifications to the isopropyl group, the amino group, and the substitution pattern on the pyridine ring, it would be possible to identify key structural features responsible for any observed biological activity. This could lead to the design of more potent and selective compounds.

Finally, computational studies, such as molecular docking, could be employed to predict potential biological targets for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide. This in silico approach could help to prioritize and guide experimental screening efforts, making the research process more efficient.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-yl-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-9(2)14(11(15)7-12)8-10-3-5-13-6-4-10/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDVMNUQCVMFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=NC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino N Isopropyl N Pyridin 4 Ylmethyl Acetamide and Its Analogs

Strategic Approaches to Pyridin-4-ylmethyl Amine Precursor Synthesis and Functionalization

The cornerstone of the synthesis is the preparation of the secondary amine precursor, N-isopropyl-N-(pyridin-4-ylmethyl)amine. A highly efficient and widely adopted method for this transformation is reductive amination. google.comnih.gov This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

In this specific synthesis, pyridine-4-carboxaldehyde is reacted with isopropylamine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the initial aldehyde. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose due to its mildness and tolerance of a wide range of functional groups. derpharmachemica.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) under neutral or slightly acidic conditions to facilitate imine formation.

Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over palladium on carbon (Pd/C), although these may have drawbacks related to toxicity or catalyst handling. google.comnih.gov The choice of conditions can be optimized to maximize yield and minimize side reactions.

| Entry | Carbonyl Compound | Amine | Reducing Agent / Conditions | Product | Typical Yield (%) |

| 1 | Pyridine-4-carboxaldehyde | Isopropylamine | NaBH(OAc)₃, DCE, rt, 12h | N-isopropyl-N-(pyridin-4-ylmethyl)amine | 85-95 |

| 2 | Benzaldehyde | Benzylamine | H₂, Pd/C, EtOH, rt, 24h | Dibenzylamine | >90 |

| 3 | Acetone | Aniline | NaBH₃CN, MeOH, pH ~6, rt, 18h | N-isopropylaniline | 80-90 |

| 4 | Cyclohexanone | Ammonia (B1221849) | H₂, Raney Ni, NH₃/EtOH, 80°C, 50 bar | Cyclohexylamine | ~85 |

Table 1: Representative Examples of Reductive Amination Reactions.

Innovative Synthetic Routes for Amide Bond Formation and N-Alkylation

With the N-isopropyl-N-(pyridin-4-ylmethyl)amine precursor in hand, the next crucial step is the formation of the acetamide (B32628) moiety. This is typically achieved through a two-step sequence involving N-acylation followed by amination.

First, the secondary amine precursor is acylated using a suitable 2-carbon electrophile. A common and effective reagent for this is 2-chloroacetyl chloride. bldpharm.com The reaction is carried out in an inert solvent such as dichloromethane or THF in the presence of a non-nucleophilic base, like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct. bldpharm.com This reaction provides the key intermediate, 2-Chloro-N-isopropyl-N-(pyridin-4-ylmethyl)acetamide. The commercial availability of this chloro-intermediate (CAS 1353967-57-3) validates this synthetic approach. google.com

The final step is the conversion of the chloro-acetamide to the desired primary amine. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. This can be accomplished using various ammonia surrogates. A common method involves reaction with a concentrated solution of ammonia in a solvent like methanol (B129727) or ethanol, often at elevated temperatures in a sealed vessel to build pressure and drive the reaction to completion. Other aminating agents, such as sodium azide (B81097) followed by reduction, can also be employed to achieve this transformation.

| Entry | Amine Substrate | Acylating Agent | Base / Solvent | Product | Typical Yield (%) |

| 1 | N-isopropyl-N-(pyridin-4-ylmethyl)amine | 2-Chloroacetyl chloride | TEA / DCM | 2-Chloro-N-isopropyl-N-(pyridin-4-ylmethyl)acetamide | >90 |

| 2 | Diethylamine | Acetyl chloride | Pyridine (B92270) / THF | N,N-Diethylacetamide | >95 |

| 3 | Aniline | Chloroacetyl chloride | NaOAc / Acetic Acid | 2-Chloro-N-phenylacetamide | 85-95 |

| 4 | Piperidine | Benzoyl chloride | aq. NaOH / DCM (Schotten-Baumann) | 1-Benzoylpiperidine | >90 |

Table 2: Illustrative Conditions for N-Acylation of Secondary Amines.

Design and Synthesis of Structurally Modified 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide Derivatives for Systematic Studies

The design and synthesis of analogs are crucial for systematic studies, such as investigating structure-activity relationships (SAR) for potential biological targets. The modular nature of the synthesis allows for facile structural modifications at several key positions of the molecule. nih.govuobasrah.edu.iq

Modification of the N-Alkyl Group: The isopropyl group can be replaced with other alkyl or cycloalkyl groups by simply using a different primary amine (e.g., methylamine, cyclopropylamine, tert-butylamine) in the initial reductive amination step. This allows for probing the steric and electronic requirements of the binding pocket.

Substitution on the Pyridine Ring: Introducing substituents onto the pyridine ring can modulate the molecule's electronic properties, polarity, and metabolic stability. This can be achieved by starting with a correspondingly substituted pyridine-4-carboxaldehyde (e.g., 2-chloro- or 2-methoxy-pyridine-4-carboxaldehyde).

Alterations to the Acetamide Linker: The 2-aminoacetamide linker can be modified. For instance, using 3-chloropropionyl chloride in the acylation step would lead to a β-amino amide analog. Chiral amino acid synthons could also be introduced to explore stereochemical preferences.

| Modification Site | Original Group | Example Modifications | Rationale for Modification |

| N-Alkyl Group | Isopropyl | Methyl, Cyclopropyl, tert-Butyl, Benzyl | Probe steric tolerance, alter lipophilicity |

| Pyridine Ring | Unsubstituted | 2-Chloro, 2-Methoxy, 3-Fluoro, 2-Methyl | Modulate pKa, electronics, metabolic stability, hydrogen bonding |

| Acetamide Linker | -CH₂- | -CH(CH₃)-, -(CH₂)₂- | Introduce chirality, alter chain length and flexibility |

| Amino Group | Primary (-NH₂) | Secondary (-NHCH₃), Tertiary (-N(CH₃)₂) | Change basicity, hydrogen bonding capacity |

Table 3: Strategies for the Design of Structurally Modified Derivatives.

Modern Chromatographic and Spectroscopic Techniques in Synthetic Validation and Purity Assessment

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds. A suite of modern chromatographic and spectroscopic techniques is employed at each stage of the synthesis.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary tool for assessing purity and monitoring reaction progress. By using a suitable stationary phase (e.g., C18) and mobile phase, baseline separation of the product from starting materials and byproducts can be achieved. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides crucial information on the molecular weight of the product, confirming its identity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. nih.gov They provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used for complex structures to assign all signals definitively.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of a strong absorption band around 1650 cm⁻¹ would confirm the formation of the amide carbonyl group, while N-H stretching bands would appear around 3300-3400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the synthesized molecule.

| Technique | Application | Information Obtained |

| HPLC | Purity assessment, reaction monitoring | Retention time, number of components, relative peak area (%) |

| LC-MS | Identity confirmation, impurity profiling | Molecular weight of components, fragmentation patterns |

| ¹H NMR | Structural elucidation | Chemical shift, integration, coupling constants of protons |

| ¹³C NMR | Structural elucidation | Chemical shift of unique carbon atoms |

| IR | Functional group identification | Presence of key bonds (C=O, N-H, C-N, aromatic C-H) |

| HRMS | Elemental composition confirmation | Highly accurate molecular mass |

Table 4: Analytical Techniques for Synthetic Validation and Purity Assessment.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Pyridine-H (α to N) | ~8.5 (d, 2H) | ~150.0 |

| Pyridine-H (β to N) | ~7.3 (d, 2H) | ~124.0 |

| Pyridine-C (γ to N) | - | ~148.0 |

| -CH₂- (benzyl) | ~4.6 (s, 2H) | ~55.0 |

| -CH- (isopropyl) | ~4.2 (sept, 1H) | ~48.0 |

| -CH₃ (isopropyl) | ~1.2 (d, 6H) | ~20.0 |

| C=O (amide) | - | ~172.0 |

| -CH₂- (acetyl) | ~3.2 (s, 2H) | ~45.0 |

| -NH₂ (amino) | ~1.5 (s, 2H, broad) | - |

Table 5: Predicted NMR Spectral Data for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide in CDCl₃. (Note: These are illustrative values based on typical chemical shifts for similar structural motifs).

No Publicly Available Data for Pharmacological Profiling of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide

Following a comprehensive review of publicly accessible scientific literature and chemical databases, no research studies or data pertaining to the pharmacological profiling or in vitro biological activities of the specific chemical compound 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide were identified.

The inquiry sought detailed, research-backed information structured around a specific outline, including in vitro enzyme inhibition, cellular activity assessments, and broad-spectrum biological activities. However, the search yielded no published papers, patents, or database entries that contain experimental results for this particular molecule.

Information was found for structurally related but distinct compounds, such as positional isomers (e.g., pyridin-3-ylmethyl derivatives). However, in adherence with the specific subject of the request, data from these different molecules cannot be substituted, as their pharmacological properties would not be identical.

Consequently, it is not possible to provide an article with the requested detailed sections, subsections, and data tables for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide , as the foundational scientific research required to do so does not appear to be available in the public domain. The generation of the requested content would necessitate novel laboratory research to be conducted on the compound.

Pharmacological Profiling and in Vitro Biological Activities of 2 Amino N Isopropyl N Pyridin 4 Ylmethyl Acetamide

Exploration of Broad-Spectrum In Vitro Biological Activities

Antimicrobial Activity Investigations (e.g., Bacterial and Fungal Strains)

The investigation of novel compounds for antimicrobial properties is a critical area of research in the face of rising antimicrobial resistance. For a compound like 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, a standard pharmacological profiling would involve screening against a diverse panel of pathogenic microbes. This typically includes Gram-positive bacteria, Gram-negative bacteria, and various fungal strains to determine the breadth of its activity.

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Such studies would elucidate whether the compound has bacteriostatic (inhibits growth) or bactericidal (kills bacteria) properties. Similarly, for antifungal activity, its efficacy against common fungal pathogens would be evaluated.

Despite the clear framework for such investigations, a thorough review of scientific literature reveals a lack of specific studies on the antimicrobial activity of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide. Consequently, there is no available data to populate a table of its efficacy against common bacterial and fungal strains.

| Strain | Type | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available |

| Escherichia coli | Gram-negative Bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

| Aspergillus niger | Fungus | Data not available |

Anti-inflammatory Response Evaluation in Cellular Models

The evaluation of a compound's anti-inflammatory potential is a key step in its pharmacological profiling. In vitro cellular models are fundamental to these investigations, providing insights into the compound's mechanism of action at a cellular level. A typical approach involves using immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Researchers would then measure the effect of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide on the production of key pro-inflammatory mediators. These include nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). A reduction in the levels of these mediators would indicate potential anti-inflammatory activity.

However, there is currently no publicly available research that has investigated the anti-inflammatory response of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide in any cellular models. Therefore, its ability to modulate inflammatory pathways remains uncharacterized.

| Cellular Model | Inflammatory Stimulus | Key Markers | Observed Effect |

| Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data not available |

| Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | Data not available |

| Macrophages (e.g., RAW 264.7) | Lipopolysaccharide (LPS) | Interleukin-6 (IL-6) | Data not available |

Antiproliferative Activity Assessment in Cancer Cell Lines

The discovery of novel antiproliferative agents is a cornerstone of cancer research. The assessment of a compound's ability to inhibit the growth of cancer cells is typically one of the initial steps in determining its potential as an anticancer agent. This involves treating various cancer cell lines with the compound of interest and measuring its effect on cell viability and proliferation.

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the compound required to inhibit the growth of the cancer cells by 50%. A low IC50 value is indicative of a potent antiproliferative effect. These studies are conducted across a range of cancer cell lines to assess the compound's spectrum of activity and potential for selective targeting of cancer cells.

As with its other potential biological activities, there is a notable absence of published research on the antiproliferative effects of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide. Consequently, its IC50 values against any cancer cell lines are unknown, and its potential as an anticancer agent has not been explored.

| Cancer Cell Line | Cancer Type | IC50 Value |

| MCF-7 | Breast Cancer | Data not available |

| HCT-116 | Colon Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

Absence of Scientific Literature on the Biological Effects of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide

Following a comprehensive and thorough search of scientific databases and publicly available literature, it has been determined that there is no published research on the biological effects of the chemical compound 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide. Therefore, it is not possible to provide an article detailing its mechanistic elucidation as requested.

While the compound is listed in chemical supplier catalogs, indicating its synthesis and availability for research purposes, it appears that no investigations into its pharmacological or biological properties have been published in the peer-reviewed scientific literature.

Broader searches were conducted on structurally related compounds, such as aminopyridine and acetamide (B32628) derivatives, which have known biological activities. For instance, some aminopyridine derivatives are recognized as potassium channel blockers, and various acetamide compounds have been explored for a range of therapeutic applications. nih.govneurology.orgnih.gov However, in strict adherence to the user's instructions to focus solely on "2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide," this general information on related but distinct chemical entities cannot be attributed to the compound of interest.

Without any specific data from experimental studies on 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the "Mechanistic Elucidation of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide’s Biological Effects" cannot be produced.

Structure Activity Relationship Sar Studies of 2 Amino N Isopropyl N Pyridin 4 Ylmethyl Acetamide Derivatives

Systematic Elucidation of the Impact of Structural Modifications on Biological Activity

A systematic exploration of the SAR of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide derivatives would involve the synthesis and biological evaluation of a library of analogs. This would allow researchers to probe the role of each structural component. Key modifications would likely include:

Variation of the N-Alkyl Substituent: The N-isopropyl group could be replaced with other alkyl groups of varying size, branching, and lipophilicity (e.g., methyl, ethyl, cyclopropyl, tert-butyl). This would help to determine the optimal steric and electronic requirements at this position.

Modification of the Pyridine (B92270) Ring: The position of the nitrogen atom within the pyridine ring could be altered (e.g., to the 2- or 3-position) to assess the impact of its basicity and hydrogen bonding capacity on activity.

Substitution on the Pyridine Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring would provide insights into how electronic and steric factors influence efficacy and selectivity.

Alterations to the Acetamide (B32628) Linker: The length of the acetamide chain could be varied, or it could be replaced with other linking groups to understand the importance of its length and rigidity.

The biological activity of each synthesized derivative would then be assessed in relevant assays to build a comprehensive SAR profile.

Identification of Essential Pharmacophoric Elements within the Acetamide Core

The acetamide core of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide likely serves as a crucial scaffold for orienting the key interacting moieties. A pharmacophore model for this class of compounds would aim to identify the essential three-dimensional arrangement of chemical features required for biological activity. Based on the parent structure, a hypothetical pharmacophore might include:

A hydrogen bond donor (the primary amino group).

A hydrogen bond acceptor (the carbonyl oxygen of the acetamide).

A hydrophobic/steric feature (the N-isopropyl group).

An aromatic/hydrogen bond acceptor feature (the pyridine ring).

Computational modeling techniques, such as ligand-based or structure-based pharmacophore mapping, would be employed to develop and validate these models. The synthesis and evaluation of conformationally restricted analogs could provide further experimental validation of the proposed pharmacophoric elements and their spatial relationships.

Influence of Pyridine Ring Substitution Patterns on Efficacy and Selectivity

The pyridine ring is a common feature in many pharmaceuticals and its substitution pattern can profoundly affect a compound's biological activity. For derivatives of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, the influence of pyridine ring substitution would be a critical area of investigation.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the pyridine ring would alter its pKa and, consequently, its ability to engage in hydrogen bonding or ionic interactions with a biological target.

Metabolic Stability: Substitution on the pyridine ring can also impact the metabolic stability of the compound by blocking sites of potential oxidation by cytochrome P450 enzymes.

A systematic study of different substitution patterns would be necessary to delineate these effects and to optimize both the potency and the pharmacokinetic properties of this class of compounds.

Computational and Experimental Approaches for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding the relationship between the chemical structure of a compound and its biological activity in a quantitative manner. For a series of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide derivatives, a QSAR study would typically involve the following steps:

Data Set Generation: A sufficiently large and diverse set of analogs with their corresponding biological activity data would be required.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

A well-validated QSAR model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Computational Chemistry and in Silico Approaches to 2 Amino N Isopropyl N Pyridin 4 Ylmethyl Acetamide Research

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, molecular docking can be employed to identify potential biological targets and elucidate the specific interactions that govern its binding affinity.

The process involves computationally placing the 3D structure of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal crucial details about the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, a hypothetical docking study of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide against a kinase target might reveal the interactions summarized in the table below.

| Receptor Amino Acid | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.1 |

| LYS 88 | Hydrogen Bond | 2.5 |

| LEU 23 | Hydrophobic | 3.8 |

| VAL 31 | Hydrophobic | 4.1 |

| PHE 143 | Pi-Pi Stacking | 4.5 |

This table presents hypothetical data for illustrative purposes.

Such detailed interaction analysis is invaluable for understanding the molecular basis of the compound's activity and for guiding further optimization of its structure to enhance potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide a wealth of information about the intrinsic properties of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, including its geometry, electronic distribution, and chemical reactivity.

By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the molecule's reactivity and sites susceptible to metabolic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Key parameters that can be derived from DFT calculations for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide are outlined in the hypothetical table below.

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |

| Mulliken Atomic Charges | Varies per atom | Distribution of electron density across the molecule |

This table presents hypothetical data for illustrative purposes.

These theoretical calculations offer a fundamental understanding of the molecule's behavior at the electronic level, which can be correlated with its observed chemical and biological properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, MD simulations can be used to explore its conformational landscape and to assess the stability of its complex with a biological target.

By simulating the ligand-receptor complex in a solvated environment that mimics physiological conditions, MD can provide insights into the dynamic nature of the binding process. These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key residues that contribute to the stability of the complex.

A typical MD simulation of the 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide-protein complex might yield the following illustrative data:

| Simulation Parameter | Observation (Illustrative) | Implication |

| RMSD of Ligand | Stable around 1.5 Å after 10 ns | The ligand remains stably bound in the binding pocket. |

| RMSF of Protein Residues | Low fluctuation in binding site residues | The binding site maintains a stable conformation upon ligand binding. |

| Number of Hydrogen Bonds | Average of 3-4 throughout the simulation | Consistent hydrogen bonding contributes to binding stability. |

This table presents hypothetical data for illustrative purposes.

The results from MD simulations provide a more realistic and dynamic picture of the ligand-receptor interaction compared to the static view offered by molecular docking alone.

In Silico Prediction of Biological Target Networks and Pathway Analysis (Network Pharmacology)

Network pharmacology is an emerging field that aims to understand the effects of drugs from a network perspective. In silico tools can be used to predict the potential biological targets of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide and to analyze how these targets are interconnected within biological pathways.

A hypothetical network pharmacology analysis for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide might suggest its involvement in the following pathways:

| Predicted Target | Associated Pathway | Potential Therapeutic Area |

| Kinase A | MAPK Signaling Pathway | Oncology |

| GPCR B | Serotonin Receptor Signaling | Neurology |

| Enzyme C | Inflammatory Pathways | Immunology |

This table presents hypothetical data for illustrative purposes.

This holistic view of the compound's interactions can provide valuable hypotheses for further experimental validation and can aid in the identification of novel therapeutic applications.

Computational ADMET Profiling for Compound Optimization and Lead Prioritization

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. Computational models can be used to predict the ADMET profile of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide at an early stage of the drug discovery process.

These in silico models are built using large datasets of experimentally determined ADMET properties and employ various machine learning algorithms and quantitative structure-property relationship (QSPR) methods. By predicting properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 inhibition, computational ADMET profiling can help to identify potential liabilities and guide the optimization of the compound's structure.

A summary of a hypothetical in silico ADMET profile for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide is provided below.

| ADMET Property | Predicted Value (Illustrative) | Interpretation |

| Aqueous Solubility | Moderate | Acceptable for oral absorption |

| Caco-2 Permeability | High | Good potential for intestinal absorption |

| Blood-Brain Barrier Penetration | Low | Less likely to cause central nervous system side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

This table presents hypothetical data for illustrative purposes.

This early assessment of the compound's drug-like properties is crucial for prioritizing lead candidates and for reducing the attrition rate in later stages of drug development.

Advanced Research Directions and Future Perspectives for 2 Amino N Isopropyl N Pyridin 4 Ylmethyl Acetamide

Rational Design Strategies for Enhanced Potency, Selectivity, and Novel Functions

Rational drug design involves the iterative process of designing and synthesizing compounds based on the structure and function of a biological target. For a compound like 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, this process would begin with the identification of a specific biological target, such as an enzyme or a receptor.

Key hypothetical strategies include:

Structure-Activity Relationship (SAR) Studies: Researchers would synthesize a series of analogues by modifying specific parts of the molecule—the amino-acetamide core, the isopropyl group, or the pyridin-4-ylmethyl moiety. Each new compound would be tested to see how the modification affects its potency and selectivity. This data would build a SAR model, guiding further design. For example, replacing the isopropyl group with other alkyl substituents could probe the size and nature of the binding pocket.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known (e.g., through X-ray crystallography or cryo-electron microscopy), computational docking studies could be performed. These simulations would predict how 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide binds to the target, highlighting key interactions like hydrogen bonds or hydrophobic contacts. This information would allow for the rational design of modifications to improve binding affinity and, therefore, potency.

Fragment-Based Drug Discovery (FBDD): Alternatively, small molecular fragments corresponding to different parts of the compound (e.g., 4-methylpyridine (B42270) or N-isopropyl acetamide) could be screened for binding to the target. Fragments that bind could then be computationally or synthetically linked to create a more potent lead compound.

A hypothetical SAR study could involve the compounds listed in the table below, with the goal of understanding the contribution of each molecular component to a desired biological activity.

| Compound ID | R1 (at Amino group) | R2 (N-substituent) | R3 (Pyridine Isomer) | Hypothetical Activity (e.g., IC50 in nM) |

| LEAD-001 | -H | -isopropyl | 4-ylmethyl | Data Not Available |

| ANALOG-002 | -CH3 | -isopropyl | 4-ylmethyl | Data Not Available |

| ANALOG-003 | -H | -cyclopropyl | 4-ylmethyl | Data Not Available |

| ANALOG-004 | -H | -isopropyl | 3-ylmethyl | Data Not Available |

| ANALOG-005 | -H | -isopropyl | 2-ylmethyl | Data Not Available |

Exploration of Polypharmacology and Multi-Target Modulatory Approaches

Polypharmacology is the concept that a single drug can interact with multiple biological targets, which can be beneficial for treating complex diseases. Research in this area for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide would involve screening the compound against a wide array of targets to identify any "off-target" activities.

If the compound were found to modulate multiple targets of interest, medicinal chemists could use this information to design multi-target-directed ligands (MTDLs). For instance, if the primary target is Target A, but the compound also shows moderate activity against a related Target B, rational design strategies could be employed to optimize its affinity for both, creating a more effective therapeutic agent for a disease where both targets are relevant.

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization Process

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive power of computational models. mdpi.com In the context of 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, AI/ML could be applied in several ways:

Predictive Modeling: ML models, trained on large datasets of chemical structures and their biological activities, could predict the properties of novel analogues of the compound before they are synthesized. nih.gov This includes predicting potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govnih.gov

De Novo Design: Generative AI models could design entirely new molecules based on desired properties and known SAR data for the 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide scaffold. These models can explore a vast chemical space to propose novel structures with a high probability of success.

High-Content Screening Analysis: If the compound is tested in phenotypic screens (which assess its effect on cells or organisms), AI can be used to analyze the complex data (e.g., images from high-content microscopy) to identify subtle effects and help elucidate the mechanism of action.

Challenges and Opportunities in the Fundamental Academic Development of this Compound Class

The development of any new chemical scaffold, including derivatives of 2-amino-N-substituted-N-(pyridin-ylmethyl)-acetamide, faces several challenges and opportunities.

Challenges:

Synthetic Accessibility: Developing efficient, scalable, and cost-effective synthetic routes for the lead compound and its analogues can be a significant hurdle.

Target Identification: If the compound was discovered through phenotypic screening, identifying the specific biological target(s) responsible for its effects can be a complex and resource-intensive process.

Intellectual Property: Navigating the existing patent landscape to secure intellectual property for a new class of compounds is crucial for attracting investment and enabling further development.

Opportunities:

Novel Mechanism of Action: A new chemical scaffold offers the potential for a novel mechanism of action, which could be effective against diseases that are resistant to existing therapies.

Unexplored Chemical Space: This class of compounds may represent a relatively unexplored area of chemical space, offering the potential to identify unique molecular interactions and biological activities.

Academic Collaboration: The fundamental development of a new compound class provides fertile ground for collaboration between synthetic chemists, pharmacologists, computational biologists, and structural biologists to fully characterize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-N-isopropyl-N-pyridin-4-ylmethyl-acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between amino-pyridine derivatives and acetamide precursors. For example, base-promoted reactions in ethanol or methanol under moderate temperatures (40–60°C) are common . To optimize yield and purity, employ Design of Experiments (DOE) methodologies, such as factorial designs, to evaluate variables like solvent polarity, temperature, and catalyst loading . Statistical tools like ANOVA can resolve interactions between parameters, reducing trial-and-error approaches .

Q. How can structural integrity and purity be confirmed for this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the presence of the isopropyl, pyridinyl, and acetamide moieties. For example, the pyridine ring protons typically resonate at δ 7.2–8.5 ppm, while the isopropyl group shows split signals near δ 1.0–1.5 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., amide C=O stretch at ~1650 cm⁻¹) further validate purity .

Q. What analytical techniques are recommended for assessing stability under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC-UV to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks). Compare chromatograms to identify hydrolytic or oxidative degradation pathways . For hygroscopicity, dynamic vapor sorption (DVS) analysis quantifies moisture uptake .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map electron density distributions and predict reactive sites. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies binding affinities . ICReDD’s reaction path search methods integrate computational and experimental data to prioritize synthetically feasible derivatives .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

- Methodological Answer : Cross-validate assays using orthogonal methods. For example, if in vitro kinase inhibition (IC₅₀) conflicts with in vivo efficacy, assess bioavailability via LC-MS/MS plasma profiling . Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

- Methodological Answer : Synthesize analogs with modifications to the pyridine ring (e.g., halogenation) or isopropyl group (e.g., cyclopropyl substitution). Test analogs in parallel using high-throughput screening (HTS) for bioactivity (e.g., IC₅₀ in cancer cell lines) and ADMET properties (e.g., LogP via shake-flask method) . Tabulate results to identify critical pharmacophores:

| Modification | Bioactivity (IC₅₀, nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| Pyridine-4-yl → 3-Cl | 12.5 | 2.1 | 45 |

| Isopropyl → Cyclopropyl | 8.7 | 1.8 | 62 |

(Example table inspired by )

Q. What experimental designs are suitable for studying metabolic pathways?

- Methodological Answer : Use ¹⁴C-labeled compound in hepatocyte incubations with LC-radiometric detection to trace metabolite formation . For human-relevant data, employ liver microsomes or recombinant CYP enzymes (e.g., CYP3A4) with NADPH cofactors. Identify major Phase I/II metabolites via UPLC-QTOF-MS .

Data-Driven Research Challenges

Q. How to address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Implement process analytical technology (PAT) like in-situ FTIR to monitor reactions in real time . For batch-to-batch variations, use multivariate analysis (e.g., PCA) of NMR/LC-MS datasets to trace impurities to specific reaction steps .

Q. What advanced purification techniques improve yield without compromising purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.